Broad-Spectrum Bactericidal Potency: 10- to 50-Fold Superiority Over Non-Benzylpiperidine Piperidinopropanol Comparators
SR 44251 A (the target compound, 4-benzylpiperidino substituted) achieved MBC values of 100 µg/mL uniformly across Staphylococcus aureus CNCM 53154, Streptococcus faecalis CNCM 5855, Pseudomonas aeruginosa CNCM A22, and Escherichia coli CNCM 54127. In contrast, the three non-benzylpiperidine comparator compounds—Product A (4-methylpiperidino analog), Product B (4-phenylpiperidino with unsubstituted phenoxy), and Product C (thioether-linked, unsubstituted piperidine)—all exhibited MBC values ≥1000 µg/mL against the same four bacterial strains, representing a ≥10-fold potency advantage for the target compound. Propranolol, a clinically used aryloxypropanolamine, showed MBC values of 1000–5000 µg/mL, a 10- to 50-fold difference [1].
| Evidence Dimension | Minimum Bactericidal Concentration (MBC, µg/mL) against four bacterial strains |
|---|---|
| Target Compound Data | SR 44251 A: S. aureus = 100, S. faecalis = 100, P. aeruginosa = 100, E. coli = 100 |
| Comparator Or Baseline | Product A (4-methylpiperidino): >2000, 1000, 1000, 1000; Product B (4-phenylpiperidino): >1000, >1000, >1000, >1000; Product C (thioether, piperidino): >1000, >1000, >1000, >1000; Propranolol: 5000, 1000, 1000, 1000 |
| Quantified Difference | Target MBC 100 µg/mL vs. comparator MBC ≥1000 µg/mL for all four strains; ≥10-fold improvement (≥50-fold vs. propranolol for S. aureus) |
| Conditions | 30-minute contact time; bacterial inoculum standardized by spectrophotometry (transmission at 620 nm); MBC determined as minimum concentration preventing bacterial growth on TSA medium with neutralizing agent after 48 h at 37 °C; solubilizing agent for SR 44251 A was water [1] |
Why This Matters
For procurement decisions in antimicrobial research, the 10- to 50-fold potency advantage of SR 44251 A over close structural analogs directly translates to lower effective concentrations in formulation, reduced compound consumption per assay, and a differentiated starting point for structure–activity optimization.
- [1] Van Broeck D, Mosse M, inventors; Sanofi, assignee. 1-(Benzylpiperidino)propan-2-ol derivatives, their preparation, their use as antimicrobial agents and the products in which they are present. United States patent US 5,036,077. 1991 Jul 30. Table II. View Source
